LogP Differential of Δ0.859 vs. 4-(Aminomethyl)-1-methylpiperidine Places the Target Compound in a More Favorable Lipophilicity Range for Fragment-Based Screening
The target compound (LogP 0.0658) is substantially less lipophilic than its closest structural analog, 4-(aminomethyl)-1-methylpiperidine (LogP 0.925), both measured/computed under comparable conditions (vendor calculated LogP) . This ΔLogP of +0.859 for the analog means the des-methylsulfanyl compound falls outside the optimal LogP ≤3 range for fragments, while the target compound remains well within this window. Lower LogP is generally correlated with higher aqueous solubility and lower non-specific binding, which are critical parameters in fragment screening [1]. Although no direct solubility data are available for either compound, the LogP difference alone is a strong predictor of differential behavior in biochemical assays.
| Evidence Dimension | Computed LogP (lipophilicity) |
|---|---|
| Target Compound Data | LogP = 0.0658 (Fluorochem calculated) |
| Comparator Or Baseline | 4-(Aminomethyl)-1-methylpiperidine; LogP = 0.925 (Chem960 calculated) |
| Quantified Difference | ΔLogP = +0.859 (des-methylsulfanyl analog is ~13× more lipophilic by log scale) |
| Conditions | Vendor-calculated LogP values (methodology not fully specified; presumed to be consensus or computed via standard software) |
Why This Matters
In fragment-based drug discovery, lower LogP fragments are prioritized because they reduce the risk of non-specific binding and aggregation, making the target compound a superior starting point for lead optimization compared to its more lipophilic analog.
- [1] Congreve M, Carr R, Murray C, Jhoti H. A 'rule of three' for fragment-based lead discovery? Drug Discov Today. 2003 Oct 1;8(19):876-7. View Source
